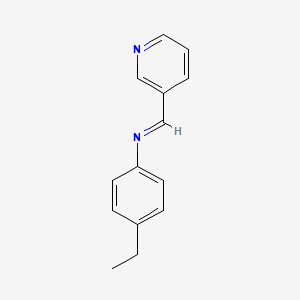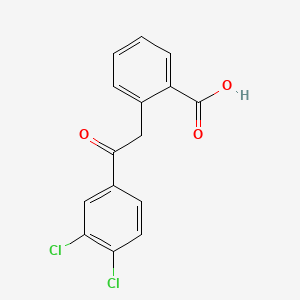
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C11H22O2SSn It is a member of the oxathiastannin family, which are organotin compounds containing sulfur and oxygen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- typically involves the reaction of organotin precursors with sulfur-containing reagents. One common method is the reaction of dibutyltin oxide with mercaptopropionic acid under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve additional steps such as distillation and solvent extraction to further purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. It can also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- can be compared with other similar compounds such as:
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dibutyl-: Similar structure but with different alkyl groups, leading to variations in chemical properties and applications.
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dioctyl-: Longer alkyl chains result in different solubility and reactivity.
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-diphenyl-:
The uniqueness of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- lies in its specific combination of sulfur, oxygen, and tin atoms, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
32673-05-5 |
|---|---|
Molekularformel |
C5H10O2SSn |
Molekulargewicht |
252.91 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3,2-oxathiastanninan-6-one |
InChI |
InChI=1S/C3H6O2S.2CH3.Sn/c4-3(5)1-2-6;;;/h6H,1-2H2,(H,4,5);2*1H3;/q;;;+2/p-2 |
InChI-Schlüssel |
YZWBIXWWOWRJCW-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn]1(OC(=O)CCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)





